Ivacaftor-D19
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Overview
Description
Ivacaftor-d19 (also known as VX-770-d19) is a stable isotope-labeled derivative of Ivacaftor. Ivacaftor itself is an orally bioavailable potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a protein involved in chloride transport across cell membranes. Ivacaftor improves chloride transport by enhancing CFTR function, making it a promising therapeutic agent for cystic fibrosis (CF) patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of Ivacaftor-d19 involves incorporating stable deuterium isotopes into the Ivacaftor molecule. Specific synthetic routes and reaction conditions are proprietary, but the deuterium substitution is strategically introduced to enhance the compound’s pharmacokinetic properties .
Industrial Production Methods: Details regarding large-scale industrial production methods for this compound are not publicly available. custom synthesis services can provide this compound for research purposes .
Chemical Reactions Analysis
Types of Reactions: Ivacaftor-d19 does not undergo significant chemical transformations itself. Instead, it serves as an internal standard for quantifying Ivacaftor using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) techniques .
Common Reagents and Conditions: Since this compound is primarily used as an analytical standard, it does not participate in typical chemical reactions. Its stability and isotopic labeling are crucial for accurate quantification of Ivacaftor in biological samples.
Scientific Research Applications
Ivacaftor-d19 finds applications in various scientific fields:
Mechanism of Action
Ivacaftor-d19’s mechanism of action mirrors that of Ivacaftor. It directly binds to CFTR, leading to channel opening via an ATP-independent pathway. By potentiating CFTR function, it enhances chloride transport across cell membranes, benefiting CF patients .
Comparison with Similar Compounds
While Ivacaftor-d19 is unique due to its stable isotopic labeling, let’s explore other related compounds:
Properties
IUPAC Name |
N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-NZXNCOHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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